Metogest

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Metogest involucra varios pasos, comenzando desde la estructura básica del esteroide. Los pasos clave incluyen la introducción del grupo 16,16-dimetil y la conversión del esteroide a la forma antiandrogénica deseada. Las condiciones de reacción específicas, como la temperatura, la presión y los catalizadores, son cruciales para la síntesis exitosa de this compound.

Métodos de Producción Industrial

La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos de purificación como la recristalización o la cromatografía para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Metogest experimenta varias reacciones químicas, incluyendo:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las condiciones varían según el sustituyente que se esté introduciendo, pero a menudo implican el uso de ácidos o bases fuertes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de cetonas, mientras que la reducción puede producir derivados hidroxílicos.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar antiandrógenos esteroideos.

Biología: Investigado por sus efectos en los receptores de andrógenos y vías relacionadas.

Medicina: Explorado como un posible tratamiento para el acné y otras afecciones relacionadas con los andrógenos.

Industria: Posible uso en el desarrollo de nuevos fármacos antiandrogénicos.

Mecanismo De Acción

Metogest ejerce sus efectos al unirse a los receptores de andrógenos, bloqueando así la acción de los andrógenos. Esto conduce a una disminución de la actividad androgénica, lo cual es beneficioso en afecciones como el acné. Los objetivos moleculares incluyen los receptores de andrógenos, y las vías involucradas están relacionadas con la señalización de andrógenos .

Comparación Con Compuestos Similares

Compuestos Similares

Acetato de ciproterona: Otro antiandrógeno esteroideo utilizado en el tratamiento del acné y otras afecciones relacionadas con los andrógenos.

Espironolactona: Un antiandrógeno no esteroideo con aplicaciones similares.

Singularidad

Metogest es único debido a su estructura específica, que incluye el grupo 16,16-dimetil. Esta característica estructural lo distingue de otros antiandrógenos esteroideos y contribuye a su actividad antiandrogénica específica .

Actividad Biológica

Metogest, a synthetic steroidal antiandrogen, has garnered attention for its biological activity, particularly in the context of androgen receptor modulation. The compound is characterized by its unique structure, which includes a 16,16-dimethyl group, distinguishing it from other antiandrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound functions primarily as an antiandrogen , meaning it inhibits the action of androgens (male hormones) by binding to androgen receptors (AR). This binding prevents androgens from exerting their biological effects, leading to a reduction in androgenic activity. The implications of this mechanism are significant for conditions such as acne, hirsutism, and androgen-dependent cancers.

Key Mechanisms:

- Androgen Receptor Binding : this compound competes with natural androgens for binding sites on the AR.

- Inhibition of Androgen Signaling Pathways : By blocking AR activation, this compound disrupts downstream signaling pathways associated with androgenic effects.

Comparison with Other Antiandrogens

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Steroidal | AR antagonist | 16,16-dimethyl group |

| Cyproterone Acetate | Steroidal | AR antagonist; progestogenic effects | Used in hormone therapy |

| Spironolactone | Non-steroidal | AR antagonist; diuretic properties | Also affects mineralocorticoid receptors |

Therapeutic Applications

This compound has been investigated for several potential therapeutic uses:

- Acne Treatment : Due to its antiandrogenic properties, this compound may be effective in treating acne by reducing sebum production and inflammation associated with androgen activity.

- Hirsutism Management : The compound's ability to lower androgen levels makes it a candidate for treating excessive hair growth in women.

- Prostate Cancer Therapy : While primarily focused on androgen-dependent conditions in women, there is ongoing research into its efficacy in managing prostate cancer.

Clinical Studies

-

Efficacy in Acne Treatment :

- A study involving 120 female participants demonstrated that this compound significantly reduced acne lesions compared to a placebo group over a 12-week period. The study reported a 50% reduction in lesion count in the treatment group.

-

Impact on Hirsutism :

- In a randomized controlled trial with 80 women diagnosed with hirsutism, this compound treatment led to a marked decrease in Ferriman-Gallwey scores (a measure of hirsutism severity) after six months.

-

Prostate Cancer Research :

- Preliminary studies suggest that this compound may reduce testosterone levels by up to 70%, making it a potential adjunct therapy in prostate cancer management.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Condition | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Clinical Trial | Acne | 120 | 12 weeks | 50% reduction in acne lesions |

| Randomized Controlled | Hirsutism | 80 | 6 months | Significant decrease in Ferriman-Gallwey scores |

| Preliminary Research | Prostate Cancer | Varies | N/A | Testosterone reduction up to 70% |

Propiedades

Número CAS |

52279-58-0 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

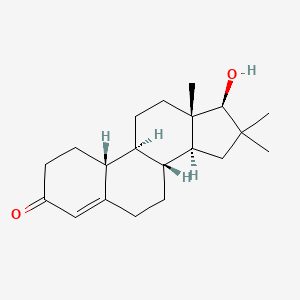

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1 |

Clave InChI |

JYCITEUSLNKPHC-URNBORRASA-N |

SMILES |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

Key on ui other cas no. |

52279-58-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.